molecular formula C21H24FN3O4S B11165594 N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165594
M. Wt: 433.5 g/mol
InChI Key: RBQOKRHOIGYNKU-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a butylsulfamoyl group, a fluorophenyl group, and a pyrrolidine-3-carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it valuable for various scientific research applications .

Properties

Molecular Formula

C21H24FN3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24FN3O4S/c1-2-3-12-23-30(28,29)19-10-6-17(7-11-19)24-21(27)15-13-20(26)25(14-15)18-8-4-16(22)5-9-18/h4-11,15,23H,2-3,12-14H2,1H3,(H,24,27)

InChI Key

RBQOKRHOIGYNKU-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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